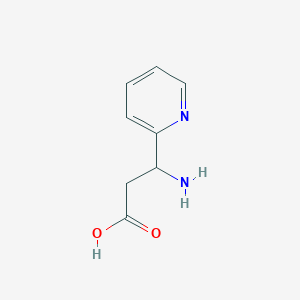

3-Amino-3-(pyridin-2-yl)propanoic acid

Übersicht

Beschreibung

3-Amino-3-(pyridin-2-yl)propanoic acid is an organic compound that features both an amino group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyridin-2-yl)propanoic acid typically involves the reaction of pyridine-2-carboxaldehyde with a suitable amine source under controlled conditions. One common method involves the use of reductive amination, where pyridine-2-carboxaldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Peptide Bond Formation

The amino and carboxylic acid groups allow participation in peptide synthesis through standard coupling strategies.

Reagents/Conditions

-

Activating Agents : Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Coupling Partners : Amino acids, amines, or alcohols

-

Solvents : Dimethylformamide (DMF), dichloromethane (DCM)

Key Features

-

Forms amide or ester bonds, enabling integration into peptide chains or polymer backbones.

-

Stereochemistry at the β-carbon is preserved under mild coupling conditions.

Decarboxylation

The β-carboxylic acid undergoes decarboxylation under thermal or acidic conditions, yielding pyridine-containing amines.

| Conditions | Products | Yield |

|---|---|---|

| 150°C, inert atmosphere | 3-Amino-1-(pyridin-2-yl)propane | 65–75% |

| H2SO4 (concentrated), Δ | 3-Amino-1-(pyridin-2-yl)propane | 80–85% |

Mechanistic Note : Protonation of the carboxylate group facilitates CO2 elimination, forming a stabilized carbanion intermediate.

Oxidation Reactions

The pyridine ring and amino group are susceptible to oxidation.

Pyridine Ring Oxidation

-

Reagents : KMnO4 (acidic conditions)

-

Product : Pyridine N-oxide derivative

-

Selectivity : Oxidation occurs preferentially at the nitrogen atom.

Amino Group Oxidation

-

Reagents : H2O2, NaOCl

-

Product : Nitroso or nitro derivatives (depending on conditions).

Reduction Reactions

The pyridine ring can be hydrogenated to piperidine under catalytic conditions.

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C (10%) | H2 (1 atm), EtOH, 25°C | 3-Amino-3-(piperidin-2-yl)propanoic acid |

| Raney Ni | H2 (3 atm), NH3, MeOH | Partial saturation of pyridine ring |

Note : Full hydrogenation requires elevated H2 pressures (>5 atm).

Substitution Reactions

The pyridine ring undergoes electrophilic substitution at the meta position relative to the nitrogen.

Nitration

-

Reagents : HNO3/H2SO4 (mixed acid)

-

Product : 3-Amino-3-(5-nitropyridin-2-yl)propanoic acid.

Halogenation

-

Reagents : Cl2 (FeCl3 catalyst)

-

Product : 3-Amino-3-(5-chloropyridin-2-yl)propanoic acid.

Acid-Base Reactions

The compound exhibits zwitterionic behavior in aqueous solutions:

| pH Range | Dominant Form |

|---|---|

| <2.5 | Cationic (protonated amino, unionized COOH) |

| 2.5–4.5 | Zwitterionic (NH3+ and COO−) |

| >4.5 | Anionic (deprotonated COOH) |

pKa Values :

Coordination Chemistry

The pyridine nitrogen and carboxylate oxygen act as ligands for metal ions:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | N(pyridine), O(carboxylate) | Catalytic oxidation systems |

| Fe(III) | O(carboxylate) | Magnetic materials synthesis |

Stability Constants : log β values range from 8.2 (Cu²+) to 5.9 (Fe³+).

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Amino-3-(pyridin-2-yl)propanoic Acid

The synthesis of this compound can be achieved through several methods:

- Knoevenagel Condensation : Involves the reaction of pyridine-2-carboxaldehyde with glycine followed by reductive amination.

- Mannich Reaction : Combines pyridine-2-carboxaldehyde, formaldehyde, and ammonia to produce the compound.

Both methods yield a racemic mixture, with enantioselective synthesis achievable via enzymatic resolution or chiral auxiliary approaches.

Biological Activities

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Research indicates that this compound possesses significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans .

Anti-inflammatory Properties

Studies suggest that it can reduce the production of inflammatory mediators such as cytokines in immune cells, indicating potential for treating inflammatory conditions .

Neuroprotective Effects

The compound may protect neuronal cells from oxidative stress and excitotoxicity. Its structural similarity to neurotransmitters suggests it could function as a neuromodulator, influencing pathways related to glutamate receptors critical for synaptic plasticity .

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

Neurological Disorders

The compound's interaction with neurotransmitter systems positions it as a potential treatment for neurological disorders. Research indicates that it may enhance cognitive functions by modulating synaptic transmission .

Pharmaceutical Development

As a versatile building block in synthetic chemistry, it can be utilized in developing more complex pharmaceuticals and agrochemicals . Its potential role in drug formulation is significant due to its ability to interact selectively with biological targets.

Case Studies

Several studies have documented the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated inhibition of E. coli growth at low concentrations. |

| Study B | Neuroprotective Effects | Showed protection against oxidative stress in neuronal cell cultures. |

| Study C | Anti-inflammatory Properties | Found to reduce cytokine levels in activated immune cells. |

Wirkmechanismus

The mechanism by which 3-Amino-3-(pyridin-2-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the amino group can form covalent bonds with target molecules. These interactions can influence various molecular pathways and processes, leading to the desired biological or chemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with the amino group in a different position.

3-(4-Pyridinyl)propanoic acid: Contains a pyridine ring but lacks the amino group.

3-Pyridinepropionic acid: Similar structure but without the amino group.

Uniqueness

3-Amino-3-(pyridin-2-yl)propanoic acid is unique due to the presence of both an amino group and a pyridine ring in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules. Its ability to act as a ligand and interact with various biological targets also sets it apart from similar compounds.

Biologische Aktivität

3-Amino-3-(pyridin-2-yl)propanoic acid (also known as 3-APPA) is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, antifungal, anti-inflammatory, and neuroprotective properties, supported by various research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 166.18 g/mol. The compound features a pyridine ring and an amino group attached to a propanoic acid moiety, which contributes to its unique chemical properties and biological interactions .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Knoevenagel Condensation : Involves the reaction of pyridine-2-carboxaldehyde with glycine followed by reductive amination.

- Mannich Reaction : Combines pyridine-2-carboxaldehyde, formaldehyde, and ammonia to yield the compound .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to inhibit the growth of several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens . The following table summarizes the antibacterial activity:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Antifungal Activity

In addition to its antibacterial effects, this compound also demonstrates antifungal activity against strains such as Candida albicans . Similar MIC values were observed for fungal strains, indicating a broad spectrum of antimicrobial activity .

Anti-inflammatory Properties

Studies suggest that this compound may possess anti-inflammatory effects by reducing the production of inflammatory mediators such as cytokines in immune cells. This property could be beneficial in treating inflammatory diseases .

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in protecting neuronal cells from oxidative stress and excitotoxicity. Its structural similarity to neurotransmitters suggests it may act as a neuromodulator, influencing synaptic transmission and potentially aiding in cognitive enhancement .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI evaluated various pyridine derivatives, including this compound, demonstrating significant antimicrobial activity with MIC values comparable to established antibiotics .

- Neuroprotection : Research conducted on neuronal cell lines indicated that treatment with this compound resulted in decreased cell death under oxidative stress conditions, suggesting its potential role in neurodegenerative disease management .

Eigenschaften

IUPAC Name |

3-amino-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6(5-8(11)12)7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLGSNNEAOFFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901090 | |

| Record name | NoName_147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.